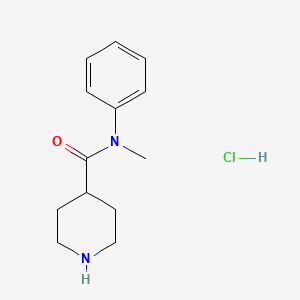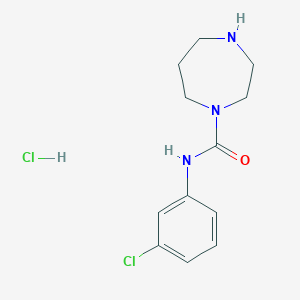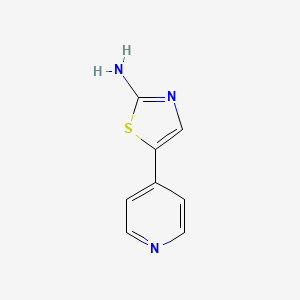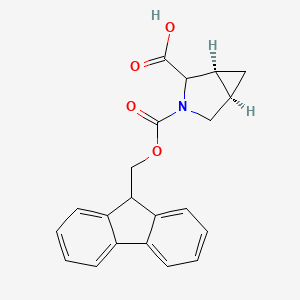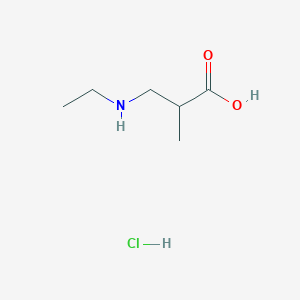
1-(4-Tert-butylcyclohexyl)piperidin-3-ol
Vue d'ensemble
Description
1-(4-Tert-butylcyclohexyl)piperidin-3-ol, also known as TBPC, is a cyclic ether compound that belongs to the piperidine family. It is a colorless liquid with a faint odor and a boiling point of 191-193°C. TBPC is a versatile compound, as it can be used to synthesize a wide range of compounds, as well as for scientific research applications.
Applications De Recherche Scientifique
Applications and Synthesis of Piperidine Derivatives
Synthesis and Pharmacology of Piperidine Derivatives : Piperidine, a six-membered nitrogen-containing heterocycle, is a core structure in numerous pharmaceuticals with diverse therapeutic uses, including antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, and anti-inflammatory agents. Modifications to the piperazine nucleus can significantly impact the medicinal potential of the resultant molecules, suggesting a broad scope for the design of new drugs leveraging this core structure (Rathi et al., 2016).
Chemistry and Biological Activity of Piperazine and Piperidine Analogues : The review on anti-mycobacterial activity highlights the significance of piperazine as a versatile scaffold in medicinal chemistry. Piperazine derivatives have shown potential activity against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This underscores the importance of piperazine in developing new anti-mycobacterial agents (Girase et al., 2020).
Therapeutic Applications and Molecular Interactions
Tert-Butanesulfinamide in Asymmetric Synthesis : The review on the applications of tert-butanesulfinamide for the synthesis of N-heterocycles via sulfinimines covers the use of chiral sulfinamides in the stereoselective synthesis of amines and their derivatives, including piperidines. This methodology offers access to structurally diverse derivatives that represent the structural motif of many natural products and therapeutically relevant compounds (Philip et al., 2020).
Dipeptidyl Peptidase IV (DPP IV) Inhibitors : DPP IV is a validated target for the treatment of type 2 diabetes mellitus, and a number of inhibitors reported in literature include piperidine and piperazine derivatives. This showcases the therapeutic relevance of these scaffolds in designing antidiabetic drugs (Mendieta et al., 2011).
Propriétés
IUPAC Name |
1-(4-tert-butylcyclohexyl)piperidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29NO/c1-15(2,3)12-6-8-13(9-7-12)16-10-4-5-14(17)11-16/h12-14,17H,4-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBTCHNNANVSKLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC(CC1)N2CCCC(C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Tert-butylcyclohexyl)piperidin-3-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Chloro-5-[(methylsulfonyl)methyl]pyridine](/img/structure/B1463149.png)
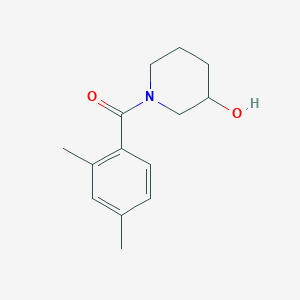
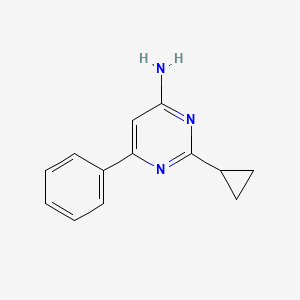

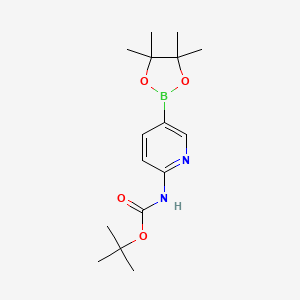
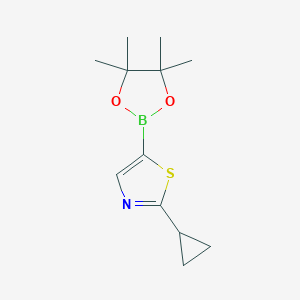
![2-chloro-N-[1-(2,6-difluorophenyl)propan-2-yl]acetamide](/img/structure/B1463161.png)


